molecular formula C10H7FO3 B6256102 6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 1273608-59-5

6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B6256102
CAS No.: 1273608-59-5
M. Wt: 194.2
InChI Key:
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Description

6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a fluorinated indene derivative. This compound is characterized by the presence of a fluorine atom at the 6th position, a keto group at the 3rd position, and a carboxylic acid group at the 4th position of the indene ring. The indene ring system is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of an indene precursor, followed by oxidation to introduce the keto group. The carboxylic acid group can be introduced through carboxylation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Specific details on the reaction conditions and reagents used in these steps can vary depending on the desired scale and application.

Chemical Reactions Analysis

6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the keto and carboxylic acid groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid can be compared with other indene derivatives, such as:

    3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    6-chloro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Contains a chlorine atom instead of fluorine, which can affect its physical properties and interactions with other molecules.

    5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Contains an additional fluorine atom, which can further influence its chemical and biological properties.

Properties

CAS No.

1273608-59-5

Molecular Formula

C10H7FO3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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